molecular formula C16H13I4NO4 B028289 Etiroxate Carboxylic Acid CAS No. 3414-34-4

Etiroxate Carboxylic Acid

Cat. No. B028289
CAS RN: 3414-34-4
M. Wt: 790.9 g/mol
InChI Key: XVWORJPLTFZBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Etiroxate Carboxylic Acid often involves innovative methods to achieve high yields without racemization. For instance, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated to be effective for the synthesis of ureas from carboxylic acids. This method is noted for its mild and simple reaction conditions, compatibility with various protecting groups, and the environmentally friendly and cost-effective recovery of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to Etiroxate Carboxylic Acid has been elucidated through X-ray analysis. For example, the structure of ethyl 1′-benzyl-7-methoxy-3,3-dimethyl-1,2′-dioxo-5′-phenyl-1′,2,2′,3,4,10-hexahydro-1H-spiro[acridine-9,3′-pyrrole]-4′-carboxylate was determined, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Silaichev et al., 2010).

Chemical Reactions and Properties

Etiroxate Carboxylic Acid and its derivatives participate in various chemical reactions that underscore their reactivity and functional group transformations. For instance, the synthesis of a binuclear iron(III) complex bridged by 1-aminocyclopropane-1-carboxylic acid highlighted the reactivity of carboxylic acid derivatives in forming metal complexes, which can further react with hydrogen peroxide to produce ethylene (Ghattas et al., 2009).

Physical Properties Analysis

The physical properties of Etiroxate Carboxylic Acid derivatives, such as solubility, melting point, and crystalline structure, are pivotal for understanding their behavior in various environments and applications. The crystalline and molecular structure of specific derivatives, determined by X-ray analysis, provides valuable information about intermolecular interactions and stability (Dmitriev et al., 2015).

Chemical Properties Analysis

The chemical properties of Etiroxate Carboxylic Acid derivatives, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are essential for their application in synthesis and other chemical processes. The reaction of substituted ethyl 1,2,3,4,4′,5′-hexahydrospiro[naphthalene-2,5′-pyrazole]-3′-carboxylates with halogens, resulting in spirocyclic substituted 3-halo-4,5-dihydro-3H-pyrazoles, exemplifies the diverse reactivity of carboxylic acid derivatives (Molchanov et al., 2005).

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including etiroxate carboxylic acid analogs, are explored for their impact on microbial biocatalysts. These compounds can inhibit microbial growth at concentrations below the desired yield, affecting the production of biofuels and other biorenewable chemicals. The mechanism of inhibition often involves damage to the microbial cell membrane and internal pH alterations, prompting research into metabolic engineering strategies for increased microbial robustness (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for their application in producing bio-based plastics. Innovations in solvent systems for LLX, including ionic liquids and composite solvents, aim to improve the economic feasibility of acid recovery processes, particularly from dilute streams. These advancements are essential for the sustainable production of organic acids and their derivatives (Sprakel & Schuur, 2019).

Synthetic Mimics of Diiron Protein Active Sites

Research on carboxylate-bridged diiron centers, which are used in biology for the activation of dioxygen, involves the synthesis of model complexes that mimic these natural systems. These studies aim to replicate the reactivity of such centers towards molecular oxygen, offering insights into the development of new catalysts and the understanding of biological processes (Do & Lippard, 2011).

Ethylene Biosynthesis and Regulation

Carboxylic acids also play a role in plant biology, particularly in the biosynthesis and regulation of ethylene, a critical plant hormone. The precursor molecule 1-aminocyclopropane-1-carboxylic acid (ACC) illustrates the multifaceted roles of carboxylic acids in plant growth, stress response, and hormone signaling (Van de Poel & Van Der Straeten, 2014).

Novel Carboxylic Acid Bioisosteres

In pharmacology, carboxylic acid bioisosteres are explored for their potential to improve drug profiles. Modifications to the carboxylic acid moiety aim to enhance metabolic stability, reduce toxicity, and improve the ability of drugs to cross biological membranes. This research underscores the versatility and importance of carboxylic acids and their derivatives in drug development (Horgan & O’ Sullivan, 2021).

Future Directions

Recent research thrust and industrial focus have been directed towards the production of platform chemicals and value-products from biomass-derived materials . The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it grown exponentially in the last decade .

properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWORJPLTFZBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604993
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etiroxate Carboxylic Acid

CAS RN

3414-34-4
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etiroxate Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Etiroxate Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Etiroxate Carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Etiroxate Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Etiroxate Carboxylic Acid
Reactant of Route 6
Etiroxate Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.